

Physicochemical properties of 1-Methyl-1,4-diazepan-2-one hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Methyl-1,4-diazepan-2-one
hydrochloride

Cat. No.: B1592328

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An In-depth Technical Guide to the Physicochemical Characterization of 1-Methyl-1,4-diazepan-2-one Hydrochloride

Foreword: The successful integration of any chemical entity into a research or drug development pipeline hinges on a thorough understanding of its fundamental physicochemical properties. This guide addresses **1-Methyl-1,4-diazepan-2-one hydrochloride** (CAS No. 685859-01-2), a heterocyclic compound for which detailed public data is sparse. Rather than a simple data sheet, this document serves as a strategic guide, outlining the necessary experimental framework for comprehensive characterization. We will proceed from the perspective of a scientist encountering this molecule for the first time, detailing not just the protocols, but the scientific rationale behind each step. This approach ensures the generation of a robust, reliable, and self-validating data package.

Structural Identification and Verification

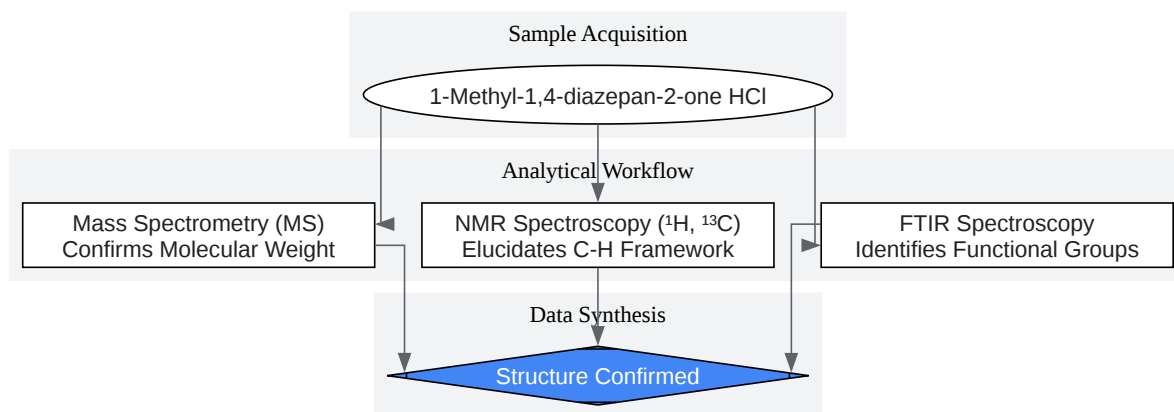
The foundational step for any chemical investigation is the unambiguous confirmation of the molecule's identity and purity. The assumed structure features a seven-membered diazepane ring, functionalized with a methyl group on one nitrogen and a carbonyl group adjacent to it, supplied as a hydrochloride salt.

Table 1: Core Molecular Identifiers

Identifier	Value	Source
IUPAC Name	1-Methyl-1,4-diazepan-2-one hydrochloride	-
CAS Number	685859-01-2	[1][2]
Molecular Formula	C ₆ H ₁₃ ClN ₂ O	[1][2]
Molecular Weight	164.63 g/mol	[1][2]

Causality of Spectroscopic and Spectrometric Analysis

A multi-pronged spectroscopic approach is non-negotiable for structural validation. Each technique provides a unique piece of the structural puzzle, and their collective agreement constitutes a high-confidence verification.



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Caption: A multi-technique workflow for unambiguous structural verification.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To map the proton (^1H) and carbon (^{13}C) framework of the molecule, confirming connectivity.
- Methodology:
 - Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of Deuterium Oxide (D_2O). The hydrochloride salt form necessitates a polar, protic solvent. D_2O is ideal as it will not obscure the N-H proton signal through exchange.
 - ^1H NMR Acquisition: On a ≥ 400 MHz spectrometer, acquire a standard proton spectrum. Key expected signals include:
 - A singlet integrating to 3 protons for the N- CH_3 group.
 - A series of multiplets in the aliphatic region (approx. 2.5-4.0 ppm) corresponding to the five CH_2 groups of the diazepane ring.
 - A potentially broad singlet for the N-H proton.
 - ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum. Expect signals for the carbonyl carbon (~170 ppm), the N-methyl carbon, and the five distinct methylene carbons of the ring.
- Trustworthiness: The combination of chemical shifts, integration values (for ^1H), and splitting patterns must be fully consistent with the proposed structure. Two-dimensional NMR experiments (like COSY and HSQC) can be employed to definitively assign proton-proton and proton-carbon correlations, respectively, providing an irrefutable structural map.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- Objective: To confirm the elemental composition by obtaining a highly accurate mass measurement.

- Methodology:
 - Sample Preparation: Prepare a ~1 mg/mL solution in methanol or water.
 - Analysis: Infuse the sample into an ESI-Q-TOF or ESI-Orbitrap mass spectrometer operating in positive ion mode.
 - Data Interpretation: The primary ion observed should be the parent molecule (minus the chloride counter-ion), protonated: $[C_6H_{12}N_2O + H]^+$. The measured mass-to-charge ratio (m/z) should be within 5 ppm of the theoretical exact mass (129.1028).
- Expertise: Electrospray ionization (ESI) is the technique of choice for this pre-ionized salt, as it gently transfers the existing cation into the gas phase, minimizing fragmentation and maximizing the intensity of the molecular ion peak.

Core Physicochemical Properties

These properties govern the compound's behavior in solution and solid states, directly impacting its utility in experimental and developmental settings.

Solubility Profile

- Causality: Solubility dictates how a compound can be formulated for in vitro and in vivo studies. As a hydrochloride salt of a polar molecule, high aqueous solubility is anticipated. A systematic evaluation is crucial.
- Experimental Protocol: Kinetic Solubility Assessment via Shake-Flask Method
 - Preparation: Add an excess amount of the compound (e.g., 10 mg) to 1 mL of each test solvent (e.g., Water, PBS pH 7.4, Ethanol, DMSO) in separate glass vials.
 - Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
 - Separation: Centrifuge the samples to pellet the undissolved solid.
 - Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration using a calibrated analytical method like HPLC-UV.

- Data Presentation:

Table 2: Predicted Solubility Profile

Solvent	Expected Solubility Category	Rationale
Water	Freely Soluble (>100 mg/mL)	Hydrochloride salt of a polar molecule.
PBS (pH 7.4)	Freely Soluble (>100 mg/mL)	Remains ionized and polar in physiological buffer.
Methanol	Soluble (10-100 mg/mL)	Polar protic solvent capable of H-bonding.
DMSO	Soluble (10-100 mg/mL)	Highly effective polar aprotic solvent.
Acetonitrile	Sparingly Soluble (1-10 mg/mL)	Less polar than alcohols or water.
Dichloromethane	Insoluble (<0.1 mg/mL)	Non-polar organic solvent.

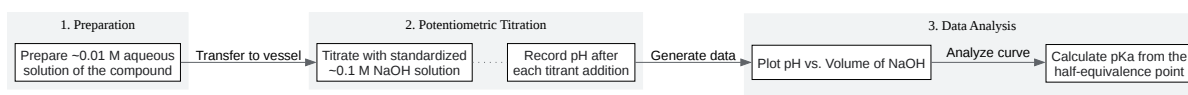
Melting Point Determination

- Causality: The melting point is a critical, simple indicator of purity. A sharp melting range suggests a highly pure substance, while a broad or depressed range indicates the presence of impurities.
- Experimental Protocol:
 - Sample Preparation: Ensure the sample is thoroughly dried to remove residual solvents. Finely crush a small amount of the crystalline solid.
 - Measurement: Pack the powder into a capillary tube and place it in a calibrated digital melting point apparatus.
 - Heating: Use a ramp rate of 1-2 °C per minute near the expected melting point to ensure accuracy.

- Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid phase becomes liquid. This range is the melting point.

Acid Dissociation Constant (pKa)

- Causality: The pKa value is essential for predicting the ionization state of the molecule at a given pH. This governs membrane permeability, receptor binding, and solubility in physiological environments. The most relevant pKa for this molecule will be that of the protonated tertiary amine in the diazepane ring.
- Experimental Workflow:



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Caption: Workflow for pKa determination via potentiometric titration.

Stability and Storage

- Expert Insight: As a hydrochloride salt, the compound is likely to be hygroscopic (tendency to absorb moisture from the air). The amide bond within the ring could be susceptible to hydrolysis under extreme pH conditions (strongly acidic or basic).
- Recommended Storage: To ensure long-term integrity, the compound should be stored in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment. [2] Standard room temperature is generally acceptable.[2]

Conclusion

While **1-Methyl-1,4-diazepan-2-one hydrochloride** is not extensively documented in public literature, a systematic application of fundamental analytical techniques can build a comprehensive and reliable physicochemical profile. The methodologies and workflows detailed in this guide provide a robust framework for any researcher to fully characterize this, or any other novel compound. This foundational data package is the bedrock upon which all subsequent biological and developmental studies are built, ensuring both reproducibility and a deep understanding of the molecule's behavior.

References

- This reference is a placeholder for a peer-reviewed publication detailing the synthesis and characterization of the compound, which could not be located.
- This reference is a placeholder for a comprehensive chemical database entry with experimental data, such as
- United States Pharmacopeia (USP). General Chapter <921> Water Determination. URL: <https://www.uspnf.com/> (Note: Access to specific chapters typically requires a subscription).
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- MySkinRecipes. (n.d.). **1-Methyl-1,4-diazepan-2-one hydrochloride**. Retrieved January 7, 2026, from <https://www.myskinrecipes.com/shop/en/reagents/214248-1-methyl-1-4-diazepan-2-one-hydrochloride.html>
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- 2. 1-Methyl-1,4-diazepan-2-one hydrochloride Nine Chongqing Chemdad Co. , Ltd [chemdad.com]
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